molecular formula C13H17N5O2S B15119690 1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine

1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B15119690
M. Wt: 307.37 g/mol
InChI Key: JZZRTFMNOIUEDR-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group attached to a piperazine ring, further connected to an imidazo[1,2-b]pyridazine moiety. The combination of these functional groups imparts unique physicochemical properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and N-substituted piperazines.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activity.

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

6-(4-cyclopropylsulfonylpiperazin-1-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H17N5O2S/c19-21(20,11-1-2-11)17-9-7-16(8-10-17)13-4-3-12-14-5-6-18(12)15-13/h3-6,11H,1-2,7-10H2

InChI Key

JZZRTFMNOIUEDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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